Fmoc-S-trityl-L-Homocysteine
CAS No.: 167015-23-8
Cat. No.: VC21542932
Molecular Formula: C38H33NO4S
Molecular Weight: 599.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 167015-23-8 |
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Molecular Formula | C38H33NO4S |
Molecular Weight | 599.7 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 |
Standard InChI Key | FKBGJLDYRSFHBT-DHUJRADRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Properties and Structure
Fmoc-S-trityl-L-Homocysteine possesses specific chemical properties that make it suitable for peptide synthesis applications. These properties are summarized in the following table:
The molecular structure of Fmoc-S-trityl-L-Homocysteine comprises several key components:
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A homocysteine core structure with the characteristic amino acid backbone
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An Fmoc protecting group attached to the α-amino position, which provides temporary protection during peptide coupling reactions
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A trityl protecting group linked to the thiol side chain, preventing unwanted sulfur-based reactions
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A free carboxylic acid group that participates in peptide bond formation
This specifically designed structure ensures that the compound can participate in controlled peptide synthesis reactions while maintaining the unique properties of homocysteine for later utilization in the final peptide product.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-S-trityl-L-Homocysteine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a technique used to create peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc protection strategy is particularly valuable because it employs mild conditions that are compatible with peptides containing sensitive functional groups.
In the SPPS workflow, the Fmoc group can be selectively removed under basic conditions (typically using piperidine in DMF), allowing for the controlled addition of subsequent amino acids. Importantly, the trityl protection on the thiol group remains intact during these steps, preventing unwanted side reactions that could compromise the synthesis.
Formation of Stabilizing Bridges in Cyclic Peptides
One of the most significant applications of Fmoc-S-trityl-L-Homocysteine is in the creation of cyclic peptides containing stabilizing bridges. As evidenced in recent research, this compound has been utilized in the synthesis of peptides with homocysteine-based cross-links . These stabilizing bridges can substantially enhance peptide stability, influence bioactivity, and create specific three-dimensional structures that are critical for biological function.
For example, in the study on "Diarylethene-Based Photoswitchable Inhibitors of Serine Proteases," researchers employed Fmoc-S-trityl-L-Homocysteine to create cyclic peptides with specific structural constraints that influenced their inhibitory properties . The study utilized homocysteine residues to form stabilizing bridges in peptide analogues designated as S5n and S5i, which demonstrated different inhibitory activities against enzymes like trypsin.
Synthesis and Chemical Reactions
Synthetic Approaches
Biological Significance and Research Applications
The incorporation of homocysteine into peptides using Fmoc-S-trityl-L-Homocysteine as a building block allows researchers to investigate various biological processes and develop novel therapeutic approaches. Modified peptides containing homocysteine residues have been used to:
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Study enzyme mechanisms and inhibition profiles
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Develop peptide-based therapeutics with enhanced stability
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Investigate structure-function relationships in proteins
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Create peptide mimetics of natural bioactive molecules
In the research documented in the available literature, Fmoc-S-trityl-L-Homocysteine has been specifically utilized in the development of serine protease inhibitors . The following table summarizes some of the peptide constructs incorporating homocysteine and their measured inhibitory properties:
Peptide | Structure | Bridge Type | IC50 (nM) against Trypsin | Ki (nM) |
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S5n open | cyclo[-1-RCTKSIPPI-hCys-F-] | hCys-Cys | 49.2 | 95±6 |
S5n closed | cyclo[-1-RCTKSIPPI-hCys-F-] | hCys-Cys | 196 | 231±14 |
S5i open | cyclo[-1-FCTKSIPPI-hCys-R-] | hCys-Cys | 100 | 102±14 |
S5i closed | cyclo[-1-FCTKSIPPI-hCys-R-] | hCys-Cys | 150 | 182±16 |
This data illustrates how homocysteine-containing peptides can function as enzyme inhibitors with quantifiable activity levels that depend on their specific structural configurations .
Future Directions and Emerging Applications
The continued development of peptide-based therapeutics and diagnostic tools suggests expanding roles for specialized amino acid derivatives like Fmoc-S-trityl-L-Homocysteine. Emerging applications may include:
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Development of homocysteine-containing peptides for targeted drug delivery systems
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Creation of stimuli-responsive peptides that undergo conformational changes under specific conditions
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Incorporation into peptide-based materials with unique structural and functional properties
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Design of peptide sensors for detecting biological analytes or environmental conditions
These potential applications highlight the ongoing importance of this compound in advancing peptide chemistry and its applications in biomedical research.
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